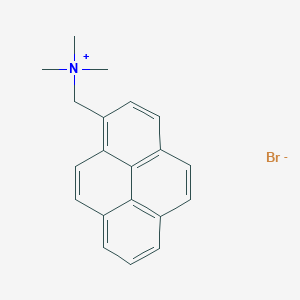
Arg-Arg-Leu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arg-Arg-Leu, also known as Arginine-Arginine-Leucine, is a tripeptide composed of two arginine molecules and one leucine molecule. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of amino acids in this compound imparts specific properties that make it valuable for scientific research and practical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Arg-Leu typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process begins with the attachment of the first amino acid (leucine) to a resin. Subsequent amino acids (arginine) are then coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin using trifluoroacetic acid (TFA) and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides. The use of automated synthesizers also reduces the risk of human error and increases the overall yield of the desired peptide.
Analyse Chemischer Reaktionen
Types of Reactions
Arg-Arg-Leu can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the amino acids.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). These reagents oxidize the amino acid side chains, leading to the formation of new functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These agents reduce the peptide bonds, resulting in the cleavage of the peptide into individual amino acids.
Substitution: Substitution reactions involve the replacement of one functional group with another. For example, the amino groups in arginine can be substituted with other functional groups using reagents such as acyl chlorides or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxo-derivatives, while reduction may yield free amino acids.
Wissenschaftliche Forschungsanwendungen
Arg-Arg-Leu has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound for studying peptide synthesis and reactions. Its unique structure makes it an ideal candidate for investigating the effects of different reaction conditions on peptide stability and reactivity.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its ability to bind to specific proteins makes it valuable for investigating the mechanisms of various biological processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. .
Industry: In the industrial sector, this compound is used in the production of peptide-based drugs and diagnostic agents. Its stability and ease of synthesis make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of Arg-Arg-Leu involves its interaction with specific molecular targets and pathways. In the context of tumor imaging and therapy, this compound binds to vascular endothelial growth factor receptor 2 (VEGFR-2) on tumor-derived endothelial cells. This binding facilitates the targeted delivery of imaging agents or therapeutic compounds to the tumor site . Additionally, this compound can interact with other proteins and enzymes, modulating their activity and influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
383180-15-2 |
|---|---|
Molekularformel |
C18H37N9O4 |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H37N9O4/c1-10(2)9-13(16(30)31)27-15(29)12(6-4-8-25-18(22)23)26-14(28)11(19)5-3-7-24-17(20)21/h10-13H,3-9,19H2,1-2H3,(H,26,28)(H,27,29)(H,30,31)(H4,20,21,24)(H4,22,23,25)/t11-,12-,13-/m0/s1 |
InChI-Schlüssel |
XEPSCVXTCUUHDT-AVGNSLFASA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
![Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate](/img/structure/B14252288.png)
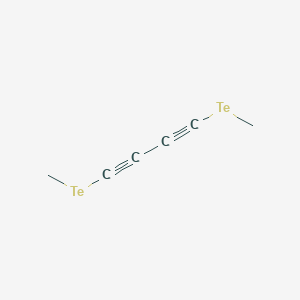
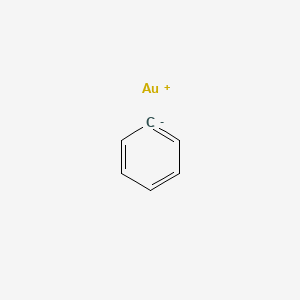
![[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]](/img/structure/B14252293.png)
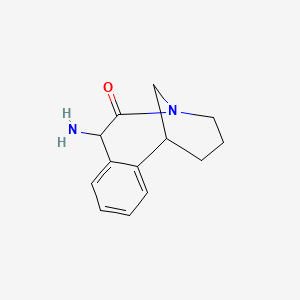
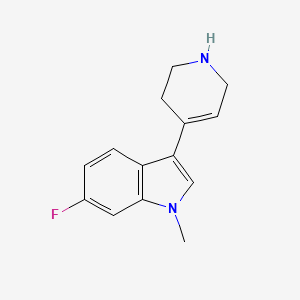
![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B14252305.png)

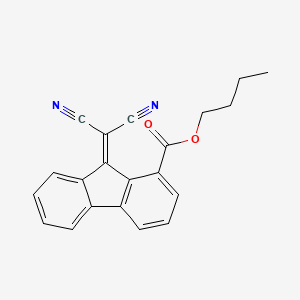


![{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B14252345.png)
